molecular formula C3H10Cl2N2 B1384083 Azetidin-1-amine dihydrochloride CAS No. 2060060-67-3

Azetidin-1-amine dihydrochloride

Cat. No.: B1384083
CAS No.: 2060060-67-3
M. Wt: 145.03 g/mol
InChI Key: VQJJCDGFRSTMEA-UHFFFAOYSA-N
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Description

Azetidin-1-amine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2 . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.11 g/mol . It is a powder and is stored at a temperature of -10 degrees .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-Inflammatory Activity : Azetidin-2-ones, closely related to Azetidin-1-amine dihydrochloride, have been synthesized and shown to possess significant anti-inflammatory effects. These compounds were prepared through a photochemical reaction involving N-{4-[phenyldiazenyl] phenyl}-N-[phenyl methylene] amine and 4-[phenyldiazenyl] aniline, demonstrating potent results compared to indomethacin (Sharma, Maheshwari, & Bindal, 2013).

  • Preparation of 3-Amino and 3-Mercapto-Azetidine Derivatives : Research on the reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans has led to the preparation of various 3-amino and 3-mercapto-azetidine derivatives. These reactions offer insights into the synthesis of azetidine derivatives, showcasing the chemical versatility of azetidines (Chen, Kato, & Ohta, 1968).

  • Development of Azetidine-3-amines : Azetidine-3-amines have been synthesized from bench-stable materials, tolerating common functionalities. This methodology provides an efficient pathway for introducing azetidine into molecules, useful in medicinal chemistry and for late-stage functionalization of drugs (Wang & Duncton, 2020).

Synthesis of Azetidin-2-ones as Potential Antimicrobial Agents

  • Antimicrobial Azetidin-2-ones : Synthesis of new azetidin-2-ones, closely related to this compound, has revealed significant antimicrobial activity. These compounds exhibit effectiveness against various pathogens, highlighting the potential of azetidines in antimicrobial applications (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).

Synthesis Techniques and Applications

  • Synthesis of Azetidin-2-ones : Azetidin-2-one, a four-membered cyclic lactam, serves as a key building block in synthesizing a wide range of organic molecules. It has been used in creating various biologically important compounds, highlighting its versatility as a synthetic intermediate (Deshmukh, Bhawal, Krishnaswamy, Govande, Shinkre, & Jayanthi, 2004).

Safety and Hazards

The safety information available indicates that Azetidin-1-amine dihydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

Azetidin-1-amine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring structure contributes to its reactivity, allowing it to participate in a range of biochemical processes. It has been observed to interact with enzymes such as amidases and hydrolases, facilitating the hydrolysis of specific substrates . These interactions are primarily driven by the compound’s ability to form stable complexes with the active sites of these enzymes, enhancing their catalytic efficiency.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting downstream cellular responses . Additionally, it can alter gene expression patterns by influencing transcription factors and other regulatory proteins. These changes in gene expression can lead to modifications in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity . This binding can result in either inhibition or activation of the target enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to certain environmental factors can lead to its degradation . Studies have shown that the long-term effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to the compound’s presence over time.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting processes such as energy production and biosynthesis. Its interactions with key metabolic enzymes can modulate their activity, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

azetidin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c4-5-2-1-3-5;;/h1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJJCDGFRSTMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060060-67-3
Record name azetidin-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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